molecular formula C12H16O2 B1339096 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one CAS No. 2954-63-4

1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one

Cat. No. B1339096
CAS RN: 2954-63-4
M. Wt: 192.25 g/mol
InChI Key: QHPRKIGPJCLWAM-UHFFFAOYSA-N
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Description

“1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one” is a chemical compound with the empirical formula C12H16O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one” consists of a propanone group attached to a methoxy-methylphenyl group . The molecular weight of this compound is 192.25 .

Scientific Research Applications

Photochemistry and Radical Reactions

Research has shown that molecules similar to 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one are involved in complex radical reactions, including carbon-carbon and carbon-hydrogen bond cleavage influenced by the presence of α- and β-OH groups. These processes are crucial in understanding the mechanisms of photochemical transformations and can lead to advancements in the synthesis of new compounds with potential applications in various fields such as material science and medicinal chemistry (Baciocchi et al., 1996).

Polymer Science

In the realm of polymer science, derivatives of 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one have been used as photoinitiators for ultraviolet-curable coatings. These applications are vital for developing new materials with improved properties such as durability, resistance, and functionality. The research into copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties demonstrates the potential for creating efficient photoinitiation systems for industrial applications (Angiolini et al., 1997).

Organic Synthesis and Medicinal Chemistry

The study of the biosynthesis pathways, such as those leading to rhododendrin in Alnus and Betula, involves the methylation of specific carbon atoms in precursor molecules. Understanding these pathways can aid in synthesizing natural products and developing new pharmaceuticals. The C-methylation process, where methionine supplies the methyl group, exemplifies the intricate steps involved in the biosynthesis of complex organic molecules (Klischies & Zenk, 1978).

Safety And Hazards

The safety data sheet for a similar compound, “4-Methoxy-3-methylphenylboronic acid”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to note that safety data can vary between compounds, even if they are structurally similar.

properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)12(13)10-5-6-11(14-4)9(3)7-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPRKIGPJCLWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466857
Record name 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one

CAS RN

2954-63-4
Record name 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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